Cas no 1047-87-6 (2,6-Pyridinedicarboxylicacid, 4-[2-[[(1S)-1,3-dicarboxypropyl]imino]ethylidene]-1,2,3,4-tetrahydro-,(2S,4E)-)

2,6-Pyridinedicarboxylicacid, 4-[2-[[(1S)-1,3-dicarboxypropyl]imino]ethylidene]-1,2,3,4-tetrahydro-,(2S,4E)- structure
1047-87-6 structure
Nome del prodotto:2,6-Pyridinedicarboxylicacid, 4-[2-[[(1S)-1,3-dicarboxypropyl]imino]ethylidene]-1,2,3,4-tetrahydro-,(2S,4E)-
Numero CAS:1047-87-6
MF:C14H16N2O8
MW:340.285444259644
CID:145907
PubChem ID:135438600

2,6-Pyridinedicarboxylicacid, 4-[2-[[(1S)-1,3-dicarboxypropyl]imino]ethylidene]-1,2,3,4-tetrahydro-,(2S,4E)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,6-Pyridinedicarboxylicacid, 4-[2-[[(1S)-1,3-dicarboxypropyl]imino]ethylidene]-1,2,3,4-tetrahydro-,(2S,4E)-
    • 1,2,3,4-Tetrahydro-4-[2-[(1,3-dicarboxypropyl)imino]ethylidene]pyridine-2,6-dicarboxylic acid
    • 2,6-Pyridinedicarboxylic acid,4-[[[(1S)-1,3-dicarboxypropyl]imino]ethylidene]-1,2,3,4-tetrahydro-, (2S,4E)-(9CI)
    • 2,6-Pyridinedicarboxylic acid,4-[[N-(1,3-dicarboxypropyl)formimidoyl]methylene]-1,2,3,4-tetrahydro-(7CI,8CI)
    • 2,6-Pyridinedicarboxylicacid, 4-[[(1,3-dicarboxypropyl)imino]ethylidene]-1,2,3,4-tetrahydro-,[S-[R*,R*-(E,?)]]-
    • Glutamic acid-betaxanthin
    • Vulgaxanthin II
    • 4-[2-[(1,3-Dicarboxypropyl)imino]ethylidene]-1,2,3,4-tetrahydro-2,6-pyridinedicarboxylic acid
    • (2S,4E)-4-[2-[[(1S)-1,3-Dicarboxypropyl]imino]ethylidene]-1,2,3,4-tetrahydro-2,6-pyridinedicarboxylic acid
    • Vulgaxanthin-II
    • DTXSID601317028
    • Q27108557
    • C08569
    • 2,6-Pyridinedicarboxylic acid, 4-[2-[[(1S)-1,3-dicarboxypropyl]imino]ethylidene]-1,2,3,4-tetrahydro-, (2S,4E)-
    • 2,6-Pyridinedicarboxylic acid, 4-[[[(1S)-1,3-dicarboxypropyl]imino]ethylidene]-1,2,3,4-tetrahydro-, (2S,4E)-
    • 1047-87-6
    • X7DGP43RWG
    • CHEBI:10026
    • Vulgaxantin II
    • Inchi: InChI=1S/C14H16N2O8/c17-11(18)2-1-8(12(19)20)15-4-3-7-5-9(13(21)22)16-10(6-7)14(23)24/h3-5,8,10,15H,1-2,6H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)/b4-3+
    • Chiave InChI: HWOAHVAPMFFSAN-ONEGZZNKSA-N
    • Sorrisi: OC(CCC(N/C=C/C1CC(C(=O)O)N=C(C(=O)O)C=1)C(=O)O)=O

Proprietà calcolate

  • Massa esatta: 340.09068
  • Massa monoisotopica: 340.091
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 9
  • Complessità: 635
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 1
  • XLogP3: -0.5
  • Superficie polare topologica: 174Ų

Proprietà sperimentali

  • Densità: 1.56
  • Punto di ebollizione: 707°C at 760 mmHg
  • Punto di infiammabilità: 381.4°C
  • Indice di rifrazione: 1.631
  • PSA: 173.59

2,6-Pyridinedicarboxylicacid, 4-[2-[[(1S)-1,3-dicarboxypropyl]imino]ethylidene]-1,2,3,4-tetrahydro-,(2S,4E)- Letteratura correlata

Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司